molecular formula C10H12N2O2S2 B5246080 N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide

Cat. No.: B5246080
M. Wt: 256.3 g/mol
InChI Key: HCLFVZJRURZALM-UHFFFAOYSA-N
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Description

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiomorpholine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The furan ring is known for its biological activity, while the thiomorpholine group can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiomorpholine-4-carbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiomorpholine moiety can be reduced to form thiomorpholine-4-carboxamide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the thiomorpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The furan ring may also interact with specific enzymes or proteins, inhibiting their function and contributing to the compound’s antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is unique due to the presence of the thiomorpholine group, which can enhance its stability and reactivity compared to similar compounds with morpholine or dimethylmorpholine groups.

Properties

IUPAC Name

N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c13-9(8-2-1-5-14-8)11-10(15)12-3-6-16-7-4-12/h1-2,5H,3-4,6-7H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLFVZJRURZALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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